molecular formula C11H14ClNO2 B3267168 Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate CAS No. 444347-36-8

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate

Cat. No.: B3267168
CAS No.: 444347-36-8
M. Wt: 227.69 g/mol
InChI Key: NARXOMDUWDKGPD-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group attached to the fourth position of the nicotinate ring, along with ethyl ester and two methyl groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate typically involves the chloromethylation of 2,6-dimethylnicotinic acid followed by esterification. One common method includes the reaction of 2,6-dimethylnicotinic acid with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

    Reduction: Products include alcohols or other reduced forms of the ester group.

Scientific Research Applications

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of nicotinate derivatives and their potential therapeutic effects.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group may also undergo hydrolysis, releasing the active nicotinate moiety, which can modulate biological pathways.

Comparison with Similar Compounds

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate can be compared with other nicotinate derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(bromomethyl)-2,6-dimethylnicotinate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Ethyl 4-(hydroxymethyl)-2,6-dimethylnicotinate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which can undergo unique substitution reactions compared to its analogs.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-4-15-11(14)10-8(3)13-7(2)5-9(10)6-12/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARXOMDUWDKGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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